molecular formula C16H12N2O2 B14646359 N-(4-Quinolinyl)anthranilic acid CAS No. 52180-97-9

N-(4-Quinolinyl)anthranilic acid

Cat. No.: B14646359
CAS No.: 52180-97-9
M. Wt: 264.28 g/mol
InChI Key: VAYWXCMEIWUYBK-UHFFFAOYSA-N
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Description

N-(4-Quinolinyl)anthranilic acid is a derivative of anthranilic acid (2-aminobenzoic acid), a pharmacore widely utilized in medicinal chemistry due to its versatile bioactive properties. The compound features a quinolinyl group substituted at the 4-position of the anthranilic acid scaffold.

Properties

CAS No.

52180-97-9

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-(quinolin-4-ylamino)benzoic acid

InChI

InChI=1S/C16H12N2O2/c19-16(20)12-6-2-4-8-14(12)18-15-9-10-17-13-7-3-1-5-11(13)15/h1-10H,(H,17,18)(H,19,20)

InChI Key

VAYWXCMEIWUYBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Quinolinyl)anthranilic acid typically involves the coupling of N-protected anthranilic acid with corresponding amines. For example, N-benzylanthranilic acid can be coupled with 7-chloroquinoline derivatives under specific conditions. The reaction conditions often include the use of coupling agents such as thionyl chloride (SOCl2) and solvents like methanol (MeOH) or dry toluene .

Industrial Production Methods

Industrial production methods for this compound may involve solid-phase synthesis techniques. These methods allow for the efficient preparation of N-substituted anthranilic acid derivatives, which can then be further modified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-Quinolinyl)anthranilic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the anthranilic acid moiety.

    Substitution: Substitution reactions can introduce different functional groups onto the quinoline or anthranilic acid rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product but often involve specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions include various quinoline and anthranilic acid derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

N-(4-Quinolinyl)anthranilic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Quinolinyl)anthranilic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit quorum sensing in bacteria by targeting the Pseudomonas quinolone signal (PQS)-dependent quorum sensing system in Pseudomonas aeruginosa . This inhibition can reduce biofilm formation and virulence in the bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity of anthranilic acid derivatives is highly dependent on substituent groups and their positions. Below is a comparative analysis of N-(4-Quinolinyl)anthranilic acid with key analogues:

Anti-Inflammatory Agents

  • Tranilast (N-(3′,4′-dimethoxycinnamoyl)anthranilic acid): Structure: Incorporates a 3,4-dimethoxycinnamoyl group. Activity: Reduces inflammation via immunomodulation. In arthritic rat models, doses of 200–400 mg/kg demonstrated significant anti-inflammatory effects . Key Difference: The cinnamoyl moiety enhances binding to inflammatory targets like mast cells, distinguishing it from simpler aryl-substituted derivatives.
  • Tolfenamic Acid (N-(2-methyl-3-chlorophenyl)anthranilic acid) :

    • Structure : A halogenated derivative with a 2-methyl-3-chlorophenyl group.
    • Activity : A cyclooxygenase (COX) inhibitor used for migraines. Its chlorine and methyl groups optimize steric and electronic interactions with COX enzymes .

Ion Channel Modulators

  • Flufenamic Acid (N-(3-trifluoromethylphenyl)anthranilic acid) :

    • Structure : Meta-trifluoromethyl substitution.
    • Activity : Blocks Ca²⁺-activated Cl⁻ channels (CaCC) with an IC₅₀ of 29.5 μM. Substituting the -CF₃ group to the para position (N-(4-trifluoromethylphenyl)anthranilic acid) improves potency (IC₅₀ = 6.0 μM), highlighting the critical role of substituent positioning .
  • N-(4-Nitrophenyl)anthranilic Acid :

    • Structure : Para-nitro substitution.
    • Activity : Exhibits enhanced CaCC blockade compared to ortho- or meta-nitro analogues, further emphasizing the para position’s superiority in channel interaction .

Antimicrobial and Anticancer Agents

  • CBA Ligand ([N-(4-chlorobenzoylamino)-thioxomethyl]anthranilic acid): Structure: Combines chlorobenzoyl and thioxomethyl groups. Activity: Metal complexes of CBA (e.g., with Co, Cu) show cytotoxic effects against A549 and HeLa cancer cells, suggesting anthranilic acid’s role in chelating transition metals for therapeutic applications .

Neuromuscular Blockers

  • Delphinium Alkaloids (e.g., Methyllycaconitine) :
    • Structure : Contains an N-(methylsuccinyl)anthranilic acid group at C16.
    • Activity : Potent nicotinic acetylcholine receptor antagonists. Deltaline, lacking this group, shows 500-fold lower potency, underscoring the anthranilic acid moiety’s contribution to receptor binding .

Structural-Activity Relationship (SAR) Analysis

Substituent Position

  • Para vs. Meta Substitution :
    • Para-substituted derivatives (e.g., N-(4-trifluoromethylphenyl)anthranilic acid) consistently outperform meta-substituted counterparts in CaCC blockade and COX inhibition due to optimized steric alignment with target proteins .
  • Ortho Substitution :
    • Generally reduces activity, as seen in N-(2-nitrophenyl)anthranilic acid, likely due to steric hindrance .

Functional Groups

  • Electron-Withdrawing Groups (EWGs): -NO₂ and -CF₃ enhance CaCC blockade and metabolic stability by increasing electrophilicity .
  • Hydrophobic Moieties :
    • Bulky groups like -CH₂(CH₂)₈CH₃ (decyl) reduce activity, suggesting moderate hydrophobicity is ideal for membrane penetration .

Hybrid Structures

  • Quinolinyl vs.

Data Table: Comparative Profiles of Anthranilic Acid Derivatives

Compound Name Substituent(s) Biological Activity Key Parameter (IC₅₀/Potency) Source
This compound 4-Quinolinyl Under investigation N/A
Tranilast (3,4-DAA) 3,4-Dimethoxycinnamoyl Anti-inflammatory 200–400 mg/kg (effective dose)
Flufenamic Acid 3-Trifluoromethylphenyl CaCC blocker, NSAID IC₅₀ = 29.5 μM
N-(4-Trifluoromethylphenyl)anthranilic acid 4-Trifluoromethylphenyl CaCC blocker IC₅₀ = 6.0 μM
Tolfenamic Acid 2-Methyl-3-chlorophenyl COX inhibitor Comparable to aspirin
Deltaline Lacks N-(methylsuccinyl) group Neuromuscular blocker IC₅₀ = 156 μM

Q & A

Q. What are the common synthetic routes for preparing N-substituted anthranilic acid derivatives, such as N-(4-Quinolinyl)anthranilic acid?

N-Substituted anthranilic acids are typically synthesized via solid-phase synthesis , Buchwald–Hartwig amination , or reductive amination . For example, polymer-supported methods enable efficient coupling of anthranilic acid with aryl halides or amines, offering high yields and substrate versatility. Reaction optimization often involves catalysts like palladium for cross-coupling or rare-earth metals for cyclization reactions .

Q. Which spectroscopic and computational methods are validated for characterizing the molecular structure of this compound?

Structural characterization employs X-ray crystallography , NMR (¹H/¹³C) , and IR spectroscopy to confirm bond configurations and functional groups . Computational methods like B3LYP/6-31G(d,p) density functional theory (DFT) optimize geometry and predict vibrational frequencies, aligning with experimental data to validate molecular stability .

Q. How do anthranilic acid derivatives act as intermediates in quinoline synthesis?

Anthranilic acid is a key precursor in Gould–Jacob and Pfitzinger reactions , forming quinoline scaffolds via cyclization with ketones or aldehydes. For instance, 2-amino-4-chlorobenzoic acid (an anthranilic acid derivative) reacts with salicylaldehyde to generate quinazolinones, which exhibit bioactive properties .

Advanced Research Questions

Q. What strategies address low yields in Fischer indolisation reactions involving N-(α-ketoacyl)anthranilic acids?

Poor yields in Fischer indolisation often stem from competing pathways like amide hydrolysis or benzoxazinone formation . Optimizing solvent systems (e.g., acetic acid under reflux) and acid catalysts (e.g., bismuth nitrate) suppresses side reactions, improving yields of 2-(indol-2-carboxamido)benzoic acids to >80% .

Q. How do this compound derivatives modulate autoimmune responses in experimental models?

Derivatives like N-(3,4-dimethoxycinnamoyl)anthranilic acid (3,4-DAA) inhibit indoleamine 2,3-dioxygenase (IDO) , reducing proinflammatory cytokines (e.g., IFN-γ, TNF-α) in T-cells. In murine models of multiple sclerosis, 3,4-DAA reverses paralysis by suppressing Th1-mediated inflammation .

Q. What computational and experimental approaches resolve contradictions in vibrational spectra vs. crystallographic data for anthranilic acid derivatives?

Discrepancies between experimental IR peaks and DFT-predicted frequencies arise from crystal packing effects or solvent interactions . Hybrid approaches combining solid-state NMR and periodic DFT calculations reconcile these differences, as demonstrated for N-(4-bromobenzoyl)-anthranilic acid .

Q. How do structural modifications of this compound enhance its phospholipase A2 (PLA2) inhibitory activity?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the quinoline ring increases PLA2 binding affinity by stabilizing interactions with catalytic residues. N-(p-Amylcinnamoyl)anthranilic acid (ACA) exemplifies this, blocking arachidonic acid release and downstream eicosanoid synthesis .

Methodological Notes

  • Synthetic Optimization : Use microwave-assisted synthesis to accelerate reaction rates in quinoline derivatization .
  • Data Validation : Cross-reference HPLC purity assays with LC-MS to confirm compound integrity .
  • Biological Assays : Pair ELISA cytokine profiling with flow cytometry to quantify immune modulation in vitro and in vivo .

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